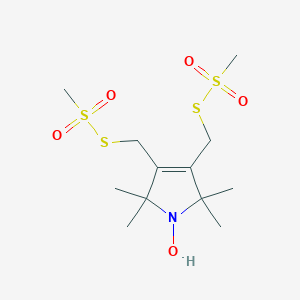

3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical

Beschreibung

Eigenschaften

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h14H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKHEJLDAPALOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105346 | |

| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-14-8 | |

| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonothioic acid, S1,S1′-[(2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3,4-diyl)bis(methylene)] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

It’s worth noting that compounds with similar structures have been known to undergo nucleophilic substitution, making them productive precursors for the targeted synthesis of biologically active substances, energetic compounds, and polymers.

Biochemical Pathways

Similar compounds have been involved in reactions leading to the formation of furazan and furoxan rings, which are significant in the field of organic synthesis.

Biologische Aktivität

3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical (CAS No. 229621-21-0) is a synthetic nitroxide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C12H23NO5S4

- Molecular Weight : 361.58 g/mol

- Structure : The compound features a nitroxide radical structure which is critical for its biological activity.

Nitroxides like 3,4-bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical are known to exhibit several biological activities primarily due to their ability to act as antioxidants. The following mechanisms have been proposed:

- Scavenging Free Radicals : Nitroxides can donate electrons to free radicals, thus neutralizing them and preventing oxidative damage to cells.

- Modulation of Redox Signaling : They can influence redox-sensitive signaling pathways which are crucial in various cellular processes.

- Stabilization of Proteins : The presence of nitroxide radicals can stabilize protein structures by reducing aggregation.

Antioxidant Properties

The antioxidant capacity of 3,4-bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical has been demonstrated in various studies:

- Cellular Models : In vitro studies have shown that this compound can reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide and other oxidants.

| Study | Model | Findings |

|---|---|---|

| HepG2 Cells | Reduced reactive oxygen species (ROS) levels by 30% compared to control. | |

| Neuronal Cultures | Improved cell viability under oxidative stress conditions. |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Mechanism : It appears to protect neuronal cells from apoptosis induced by oxidative stress.

| Study | Model | Findings |

|---|---|---|

| Mouse Model of Stroke | Reduced infarct size and improved neurological scores post-treatment. | |

| SH-SY5Y Cells | Enhanced cell survival in models of neurodegeneration. |

Case Study 1: Stroke Model

A study conducted on a mouse model of ischemic stroke demonstrated that administration of the nitroxide radical significantly reduced brain damage and improved functional recovery. The treatment led to decreased levels of inflammatory cytokines and enhanced antioxidant enzyme activity.

Case Study 2: Cancer Research

In cancer cell lines, the compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Spin Labeling in Electron Spin Resonance (ESR) Spectroscopy

- This compound serves as a thiol-specific cross-linking spin label , which allows researchers to study the dynamics and interactions of proteins by monitoring electron spin resonance signals. Its high reactivity towards thiols enables precise labeling of cysteine residues in proteins, facilitating the investigation of protein conformational changes and interactions under physiological conditions .

- Biochemical Studies of Protein Folding and Stability

- Investigating Protein-Protein Interactions

- Drug Development and Screening

Case Study 1: Protein Dynamics

A study utilized 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy radical to investigate the conformational dynamics of a membrane protein involved in signal transduction. ESR spectroscopy revealed distinct conformational states that were influenced by ligand binding, providing insights into the mechanism of action of the protein.

Case Study 2: Drug Interaction Analysis

In another study focused on drug interactions with a key enzyme involved in metabolic pathways, researchers employed this spin label to assess how various inhibitors affected enzyme conformation. The results demonstrated that certain inhibitors induced significant conformational changes detectable by ESR, highlighting the potential for targeted drug design.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 229621-21-0

- Molecular Formula: C₁₂H₂₂NO₅S₄

- Molecular Weight : 388.05 g/mol

- Structure : Features a pyrrole ring substituted with two methanethiosulfonylmethyl groups at positions 3 and 4, along with tetramethyl substituents at positions 2,2,5,3.

Applications :

This stable nitroxide radical is primarily used as a drug impurity reference standard and in biopharmaceutical research. Its redox-active nature makes it suitable for electron paramagnetic resonance (EPR) spectroscopy, particularly in studying free radical interactions and oxidative stress .

Physical Properties :

- Melting Point : 103–104°C .

- Solubility : Likely soluble in polar organic solvents (inferred from its use in HPLC and NMR analysis) .

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule but differ in substituents, reactivity, and applications.

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical

- CAS No.: 229621-20-9

- Molecular Formula: C₁₀H₁₆Br₂NO

- Molecular Weight : 326.05 g/mol

- Key Differences : Bromomethyl substituents instead of methanethiosulfonylmethyl groups.

- Physical Properties: Melting Point: 80–81°C . Solubility: Slightly soluble in chloroform and methanol .

- Applications : Acts as a precursor in synthetic chemistry for introducing bromine-based functionalities. Its higher reactivity makes it suitable for cross-coupling reactions .

- Safety : Classified as hazardous due to bromine content; requires strict handling protocols .

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

- CAS No.: 229621-07-2

- Molecular Formula: C₁₀H₂₀NO₃

- Molecular Weight : 202.27 g/mol

- Key Differences : Hydroxymethyl substituents and a pyrrolidin-1-yloxyl backbone.

- Applications: Used in biochemical studies for functionalizing biomolecules due to its polar hydroxyl groups. Potential applications in protein labeling and drug delivery .

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

- CAS No.: 229621-30-1

- Molecular Formula: C₁₂H₂₄NO₅S₄

- Key Differences : Pyrrolidin-1-yloxyl core (saturated ring) vs. the target compound’s dihydropyrrole ring.

- Applications : Employed as a spin label in EPR for studying macromolecular dynamics and membrane protein interactions .

Data Table: Comparative Analysis

Research Findings and Key Observations

Stability and Reactivity :

- The target compound’s methanethiosulfonylmethyl groups enhance stability compared to brominated analogs, making it ideal for long-term EPR studies .

- Brominated derivatives exhibit higher reactivity in nucleophilic substitutions, useful for synthesizing complex heterocycles .

EPR Performance :

- Both the target compound and its pyrrolidin-1-yloxyl analog show strong EPR signals, but the saturated pyrrolidin ring in the latter reduces steric hindrance, improving spin-labeling efficiency in proteins .

Biological Compatibility :

- The hydroxymethyl derivative’s polar groups enable water solubility, broadening its use in aqueous biochemical systems .

Safety Considerations :

- Brominated compounds require stringent safety measures due to toxicity, whereas methanethiosulfonylmethyl derivatives necessitate standard lab precautions (gloves, ventilation) .

Vorbereitungsmethoden

Precursor Synthesis

The pyrrolinyl core is synthesized via cyclization of a ketone-amine adduct. For example, condensation of 2,2,5,5-tetramethylpyrroline-1-oxyl with thiourea derivatives under acidic conditions generates the intermediate thiol precursor. Methanesulfonyl chloride is then used to introduce the methanethiosulfonyl groups.

Key Reaction Steps

-

Radical Stabilization : The nitroxide radical is stabilized during synthesis by maintaining an inert atmosphere (argon or nitrogen) and sub-ambient temperatures (−20°C to 0°C).

-

Diastereomeric Control : Chiral auxiliaries or asymmetric catalysis ensures regioselective addition of methanethiosulfonyl groups to the 3- and 4-positions.

-

Purification : Column chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates BSL from byproducts like monosubstituted derivatives or overoxidized species.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

EPR Spectroscopy : Confirms radical integrity with a characteristic triplet signal (g = 2.006, hyperfine coupling constant a<sub>N</sub> = 14–16 G).

-

Mass Spectrometry : High-resolution ESI-MS shows [M]<sup>+- </sup> at m/z 452.1 (calculated for C<sub>14</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>S<sub>4</sub><sup>+- </sup>).

-

HPLC Purity : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve >98% purity, critical for protein-labeling applications.

Stability Profiling

BSL degrades under prolonged exposure to light (>48 hours) or temperatures >40°C, with a half-life of 72 hours at 25°C in aqueous buffer (pH 7.4).

Applications in Protein Labeling

Protocol for Cysteine-Specific Modification

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy Radical, and how are critical intermediates purified?

- Methodology : The compound is synthesized via multi-step functionalization of a pyrrolidinyloxy core. Key steps include thiolation using methanethiosulfonyl groups and stabilization of the radical via steric hindrance from tetramethyl substituents. Purification typically involves column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization in non-polar solvents to isolate the radical in >95% purity. Intermediate characterization via H/C NMR and HRMS (as in ) is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this radical, and how does its structure influence spectral interpretation?

- Methodology : Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard for detecting the unpaired electron and assessing spin-labeling efficiency. The radical’s rigid, cross-linked structure (trans-3,4 configuration) reduces rotational mobility, enhancing EPR signal resolution. Complementary techniques include FTIR (to confirm S=O and S-S bonds) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How does the redox activity of this radical enable its use in monitoring oxidative stress in biological systems?

- Methodology : The methanethiosulfonyl groups undergo reversible thiol-disulfide exchange reactions, allowing the radical to act as a redox sensor. In EPR experiments, the signal intensity correlates with local redox potential. For in vitro studies, incubate the radical with glutathione (reduced/oxidized) to calibrate its response to thiol-rich environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in redox behavior data observed across different experimental conditions (e.g., pH, temperature)?

- Methodology : Contradictions often arise from competing reaction pathways (e.g., radical quenching vs. disulfide formation). To address this:

- Perform controlled experiments varying pH (4–9) and temperature (4–37°C).

- Use spin-trapping agents (e.g., TEMPO) to distinguish between redox-driven signal loss and environmental interference.

- Cross-validate with HPLC-MS to quantify residual radical and disulfide byproducts .

Q. What strategies improve the stability of this radical in in vivo EPR studies, particularly in reducing environments like mammalian cytosol?

- Methodology :

- Encapsulation : Use liposomes or polymeric nanoparticles to shield the radical from cytosolic reductants like glutathione.

- Derivatization : Introduce electron-withdrawing substituents (e.g., fluorine) to the pyrrolidinyloxy core to lower reduction potential.

- Validation : Compare EPR signal persistence in cell lysates vs. buffer systems, using LC-MS to track degradation kinetics .

Q. How can the radical’s steric and electronic properties be modulated to enhance site-specific labeling in protein engineering?

- Methodology :

- Mutagenesis : Engineer cysteine residues at target protein sites to improve thiol accessibility.

- Linker optimization : Replace methyl groups in the methanethiosulfonyl moiety with longer alkyl chains (e.g., ethyl) to reduce steric hindrance.

- Validation : Use X-ray crystallography or cryo-EM to confirm labeling specificity and minimal structural perturbation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.